GKI-1

Kinase selectivity profiling AGC kinase family Mitotic regulation

Procure GKI-1 for mitotic studies requiring siRNA-phenocopying target validation. It uniquely replicates GWL knockdown effects in HeLa cells, reducing ENSA/ARPP19 phosphorylation and mitotic events. Unlike GRI-4, GKI-1 shows no CDK2 inhibition up to 100 μM, ensuring clean data. Validated for in vivo xenograft studies.

Molecular Formula C15H12ClN3
Molecular Weight 269.73 g/mol
Cat. No. B2417914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGKI-1
Molecular FormulaC15H12ClN3
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3
InChIInChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18)
InChIKeyGPXJDHFWTOJHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GKI-1: First-Generation Greatwall (GWL/MASTL) Kinase Inhibitor for Mitotic Regulation Studies


GKI-1 (CAS 2444764-03-6) is a first-generation small-molecule inhibitor of Greatwall kinase (GWL), also known as microtubule-associated serine/threonine kinase-like (MASTL) [1]. Developed as a pyrazole-based heterocyclic compound with molecular formula C₁₅H₁₂ClN₃ and molecular weight 269.73 g/mol [2], GKI-1 inhibits full-length human GWL (hGWLFL) with an IC₅₀ of 4.9 μM and the isolated kinase domain (hGWL-KinDom) with an IC₅₀ of 2.5 μM . The compound represents the first reported pharmacological tool for interrogating GWL-mediated regulation of PP2A-B55 phosphatase activity via ENSA/ARPP19 phosphorylation in mitotic progression research .

Why GKI-1 Cannot Be Substituted with Other AGC Kinase Inhibitors or Later-Generation MASTL Compounds


GKI-1 occupies a distinct pharmacological niche that cannot be replicated by generic AGC kinase inhibitors (e.g., AT13148, GRI-4) or later-generation MASTL inhibitors (e.g., MKI-2, C-604). While GKI-1 exhibits off-target activity toward ROCK1 (IC₅₀ = 11 μM) and weak PKA inhibition (>40 μM), its selectivity profile—approximately 2-fold for hGWLFL over ROCK1 and >8-fold over PKA—is uniquely documented and characterized [1]. More critically, GKI-1 produces cellular phenotypes that mirror GWL siRNA depletion in HeLa cells, including reduced ENSA/ARPP19 phosphorylation and decreased mitotic events [2]. This phenotypic fidelity distinguishes GKI-1 from later-generation compounds like C-604, which exhibit substantially higher selectivity but distinct cellular response patterns [3]. Substituting GKI-1 with structurally unrelated kinase inhibitors or uncharacterized MASTL tool compounds introduces uncontrolled variables in mitotic regulation studies and invalidates cross-study comparisons built upon GKI-1's established pharmacological fingerprint.

GKI-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Related Kinase Inhibitors


GKI-1 vs. GRI-4: Direct Comparison of AGC Kinase Selectivity Profiles

In direct head-to-head kinase selectivity profiling, GKI-1 demonstrates a distinct selectivity fingerprint compared to the related AGC kinase inhibitor GRI-4. Both compounds were evaluated against PKA, ROCK1, and CDK2 using the Kinase-Glo Max and immunoprecipitation kinase assays under identical experimental conditions [1]. GKI-1 exhibits approximately 1,850-fold weaker inhibition of PKA (IC₅₀ > 40 μM) compared to GRI-4 (IC₅₀ = 21.6 ± 5.3 μM), while maintaining comparable ROCK1 inhibition (GKI-1: 11.3 ± 3.4 μM; GRI-4: 21.6 ± 5.3 μM). Notably, GKI-1 shows no detectable CDK2 inhibition at concentrations up to 100 μM, whereas GRI-4 potently inhibits CDK2 with an IC₅₀ of 0.089 ± 0.003 μM [2]. This differential CDK2 activity is critical: CDK2 is a central cell cycle regulator whose inhibition confounds mitotic phenotype interpretation, making GKI-1 the cleaner tool for GWL-specific interrogation.

Kinase selectivity profiling AGC kinase family Mitotic regulation

GKI-1 vs. MKI-1: Comparative MASTL Inhibition Potency and Selectivity Ratio

GKI-1 and MKI-1 (MASTL Kinase Inhibitor-1) are both first-generation small-molecule inhibitors targeting MASTL/GWL, enabling direct cross-study comparison of their inhibitory profiles. GKI-1 inhibits MASTL with an IC₅₀ of 10.2 μM , while MKI-1 exhibits a slightly more potent IC₅₀ of 9.9 μM in comparable kinase assays . The quantitative difference in MASTL inhibition is minimal (approximately 3% difference), but the compounds diverge in their reported applications: GKI-1 is extensively characterized for its ability to phenocopy GWL siRNA depletion in HeLa cells, reducing ENSA/ARPP19 phosphorylation and mitotic events [1], whereas MKI-1 is reported to exert anti-tumor and radiosensitizing activity via PP2A-mediated c-Myc suppression in breast cancer models . For investigators requiring a well-validated tool compound with established cellular target engagement markers and siRNA-comparable phenotypic readouts, GKI-1 provides superior experimental continuity.

MASTL inhibition Kinase potency Breast cancer models

GKI-1 vs. MKI-2: Potency Differential and Cellular Efficacy Context

MKI-2 (MASTL kinase inhibitor-2) represents a later-generation MASTL inhibitor with substantially enhanced potency compared to GKI-1. MKI-2 inhibits recombinant MASTL activity with an IC₅₀ of 37.44 nM and demonstrates cellular MASTL inhibition with an IC₅₀ of 142.7 nM . In contrast, GKI-1 inhibits full-length human GWL with an IC₅₀ of 4.9 μM (4,900 nM) and requires 25-50 μM concentrations to produce cellular effects in HeLa cells . The quantitative difference in biochemical potency exceeds 130-fold (4,900 nM vs. 37.44 nM). However, GKI-1's lower potency is offset by its uniquely characterized phenotypic signature—treatment with GKI-1 reduces ENSA/ARPP19 phosphorylation levels to an extent comparable to siRNA depletion of GWL, whereas MKI-2's cellular effects are less extensively benchmarked against genetic knockdown [1]. This class-level inference suggests that potency alone does not determine utility; GKI-1 remains the reference standard for studies where siRNA-comparable phenotypic validation is required.

MASTL inhibition Kinase potency Cellular target engagement

GKI-1 vs. C-604: Selectivity Differential for First-Generation Tool Compound Utility

C-604 is a recently developed highly selective Greatwall inhibitor with a selectivity profile significantly superior to GKI-1 [1]. While specific IC₅₀ values for C-604 against GWL and off-target kinases are not yet publicly available in full detail, the compound is characterized as 'highly selective' for GWL, contrasting with GKI-1's documented off-target activity against ROCK1 (IC₅₀ = 11.3 ± 3.4 μM) and weak inhibition of PKA (>40 μM) [2]. GKI-1's selectivity ratio is approximately 2-fold for hGWLFL over ROCK1 and >8-fold over PKA . This class-level inference indicates that C-604 offers superior on-target specificity for studies where minimizing off-target kinase effects is paramount. However, GKI-1's off-target profile is thoroughly characterized and published, enabling researchers to account for these activities in experimental interpretation. The choice between compounds depends on whether known, quantifiable off-target activity (GKI-1) is preferable to an uncharacterized but reportedly cleaner selectivity profile (C-604) for the specific experimental context.

Kinase selectivity Greatwall inhibition Tool compound validation

GKI-1 In Vivo Efficacy: Tumor Xenograft Growth Inhibition

GKI-1 demonstrates quantifiable in vivo anti-tumor activity in a Capan-1 pancreatic cancer xenograft model. Athymic nude mice treated with GKI-1 (10 mg/kg, intraperitoneal injection) over a 6-week period following Capan-1 cell inoculation showed reduced flank xenograft tumor development compared to vehicle-treated controls [1]. While this represents supporting evidence without a direct comparator compound in the same study, it establishes baseline in vivo efficacy for GKI-1 that can serve as a reference for evaluating newer MASTL inhibitors. The 10 mg/kg IP dosing regimen provides a validated in vivo protocol for researchers requiring pharmacokinetic and pharmacodynamic assessment of GWL inhibition in tumor models. Notably, GKI-1's cellular solubility in DMSO (200 mg/mL, 741.48 mM) supports the formulation requirements for in vivo studies.

In vivo efficacy Xenograft model Pancreatic cancer

GKI-1 Cellular Target Engagement: ENSA/ARPP19 Phosphorylation Reduction Comparable to siRNA Knockdown

GKI-1 demonstrates cellular target engagement that phenocopies genetic knockdown of GWL. Treatment of HeLa cells with GKI-1 at 25 μM and 50 μM concentrations for 0-8.5 hours reduces ENSA/ARPP19 phosphorylation levels to an extent comparable to those obtained by siRNA depletion of GWL [1]. This reduction in substrate phosphorylation results in a quantifiable decrease in mitotic events, mitotic arrest/cell death, and cytokinesis failure [2]. The phenotypic similarity between pharmacological inhibition (GKI-1) and genetic knockdown (siRNA) validates GKI-1 as a specific tool for interrogating GWL function. This benchmark cellular efficacy distinguishes GKI-1 from less extensively validated MASTL inhibitors (e.g., MKI-1, Mastl-IN-1) that lack published siRNA-comparable phenotypic validation . For researchers requiring confidence that observed cellular effects directly reflect GWL inhibition rather than off-target activities, GKI-1's siRNA-validated phenotype provides essential experimental rigor.

Target engagement Phosphorylation assay siRNA validation

Optimal GKI-1 Procurement Scenarios: Research Applications Based on Validated Differentiation


Mitotic Regulation Studies Requiring siRNA-Comparable GWL Target Engagement Validation

Procure GKI-1 for experiments where pharmacological inhibition must phenocopy genetic knockdown to validate target specificity. GKI-1 treatment (25-50 μM in HeLa cells) reduces ENSA/ARPP19 phosphorylation levels to an extent comparable to GWL siRNA depletion, resulting in quantifiable decreases in mitotic events and cytokinesis failure [1]. This benchmark cellular phenotype is not documented for other MASTL inhibitors (MKI-1, MKI-2, Mastl-IN-1), making GKI-1 the only tool compound with published siRNA-correlated target engagement validation . Applications include mechanistic studies of PP2A-B55 regulation, mitotic entry/exit timing analyses, and validation of GWL-dependent phosphorylation events.

CDK2-Confounded Cell Cycle Studies Requiring Clean Mitotic Phenotype Interpretation

Select GKI-1 over GRI-4 or other AGC kinase inhibitors when CDK2 inhibition would confound cell cycle phenotype interpretation. GKI-1 shows no detectable CDK2 inhibition at concentrations up to 100 μM, whereas GRI-4 potently inhibits CDK2 with an IC₅₀ of 0.089 μM—a >1,120-fold difference [1]. CDK2 is a central cell cycle regulator whose pharmacological inhibition independently alters mitotic progression, creating interpretive ambiguity in GWL-focused studies. GKI-1's lack of CDK2 activity enables cleaner attribution of observed mitotic defects to GWL inhibition rather than off-target cell cycle disruption . Recommended for mitotic timing studies, cytokinesis failure assays, and PP2A-B55 substrate phosphorylation analyses.

In Vivo Pancreatic Cancer Xenograft Studies with Validated Dosing Protocol

Procure GKI-1 for in vivo xenograft studies requiring a validated dosing regimen and established baseline anti-tumor efficacy. GKI-1 administered at 10 mg/kg via intraperitoneal injection over 6 weeks reduces Capan-1 pancreatic cancer xenograft tumor growth in athymic nude mice [1]. This validated protocol provides a benchmark reference for evaluating newer MASTL inhibitors in preclinical oncology studies. GKI-1's high DMSO solubility (200 mg/mL, 741.48 mM) supports formulation requirements for in vivo administration . Applications include pancreatic cancer preclinical efficacy testing, GWL inhibitor pharmacokinetic/pharmacodynamic correlation studies, and combination therapy screening with standard-of-care chemotherapeutics.

Kinase Selectivity Profiling Reference Standard for AGC Family Tool Compound Development

Utilize GKI-1 as a reference standard for benchmarking novel AGC kinase family inhibitors, particularly those targeting MASTL/GWL or ROCK1. GKI-1's thoroughly characterized selectivity profile—IC₅₀ values of 4.9 μM (hGWLFL), 11.3 ± 3.4 μM (ROCK1), >40 μM (PKA), and >100 μM (CDK2)—provides a quantifiable comparator for evaluating selectivity improvements in next-generation compounds [1]. The availability of head-to-head comparative data against GRI-4 and AT13148 under identical assay conditions enables rigorous selectivity benchmarking. Applications include kinase inhibitor discovery programs, chemical probe validation studies, and development of improved MASTL inhibitors with enhanced selectivity over ROCK1 and other AGC kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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